3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole.
Cyclization to form the pyrazolo[1,5-a]pyrimidine ring: The intermediate is then reacted with a suitable reagent, such as trifluoroacetic acid, under cyclization conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, anti-inflammatory, or anticancer properties.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological research: The compound can be used to study various biological processes and pathways, particularly those involving pyrazole and pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups and overall structure.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a similar pyrazolo[1,5-a]pyrimidine ring system but differ in their substituents and specific applications.
Uniqueness
The uniqueness of 3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13ClF3N5 |
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Molecular Weight |
343.73 g/mol |
IUPAC Name |
3-chloro-5-(1-ethyl-5-methylpyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13ClF3N5/c1-4-22-8(3)9(6-19-22)10-5-11(14(16,17)18)23-13(20-10)12(15)7(2)21-23/h5-6H,4H2,1-3H3 |
InChI Key |
AHBLXDXEPGZXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl)C |
Origin of Product |
United States |
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